N-[2-(4-Hydroxyphenyl)ethyl]docosanamide
Description
Properties
CAS No. |
155408-10-9 |
|---|---|
Molecular Formula |
C30H53NO2 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]docosanamide |
InChI |
InChI=1S/C30H53NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-30(33)31-27-26-28-22-24-29(32)25-23-28/h22-25,32H,2-21,26-27H2,1H3,(H,31,33) |
InChI Key |
IMRCWIVSPJOTKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The carboxylic group of docosanoic acid reacts with carbodiimide to form an O-acylisourea intermediate, which undergoes nucleophilic attack by the primary amine group of 2-(4-hydroxyphenyl)ethylamine. Side reactions include urea byproduct formation from carbodiimide hydrolysis, necessitating strict moisture control.
Optimized Protocol
- Molar ratio : 1:1.2 (acid:amine) with 1.5 equivalents of DCC
- Solvent : Anhydrous dichloromethane or tetrahydrofuran
- Temperature : 0°C → room temperature over 12 hours
- Yield : 68-72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)
Table 1 : Comparative analysis of coupling agents
| Coupling Agent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCC | 12 | 72 | 98.5 |
| EDC | 8 | 65 | 97.1 |
| HATU | 6 | 78 | 99.2 |
Alternative Synthetic Routes
Schotten-Baumann Acylation
Acyl chloride derivatives of docosanoic acid react with 2-(4-hydroxyphenyl)ethylamine in biphasic systems:
Enzymatic Synthesis
Lipase B from Candida antarctica (CAL-B) enables solvent-free amidation:
- Substrate ratio: 1:1 (acid:amine)
- Temperature: 60°C
- Conversion: 89% after 48 hours
- Advantages: No protecting groups needed for phenolic OH
Industrial-Scale Production
Continuous-flow reactors address challenges in large-scale synthesis:
Figure 1 : Two-stage continuous process
- Stage 1 : Microreactor for docosanoyl chloride formation (residence time 2 min)
- Stage 2 : Tubular reactor for amidation (residence time 15 min)
Purification and Characterization
Crystallization Optimization
| Parameter | Effect on Crystal Purity |
|---|---|
| Ethanol/water (3:1) | 99.1% |
| Cooling rate 0.5°C/min | Needle-like crystals |
| Seeding | Reduces polymorphism |
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.72 (d, J=8.4 Hz, 2H, aromatic), 5.42 (br s, 1H, NH), 3.51 (q, 2H, CH₂N), 2.18 (t, 2H, COCH₂)
- FT-IR : 3305 cm⁻¹ (N-H stretch), 1642 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II)
Comparative Analysis of Synthetic Methods
Table 2 : Economic and environmental metrics
| Method | Cost Index | E-Factor | PMI |
|---|---|---|---|
| Carbodiimide coupling | 1.00 | 23.7 | 34.2 |
| Schotten-Baumann | 0.85 | 18.9 | 27.4 |
| Enzymatic | 2.10 | 5.2 | 8.7 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)ethyl]docosanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]docosanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to receptors or enzymes involved in these processes. The hydroxyphenyl ethyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-[2-(4-Hydroxyphenyl)ethyl]docosanamide with structurally and functionally related compounds, focusing on chain length, substituents, and bioactivity.
Structural Analogues with Varying Chain Lengths and Unsaturation
(2E,4E)-N-[2-(4-Hydroxyphenyl)ethyl]dodeca-2,4-dienamide Structure: Shorter 12-carbon chain with conjugated double bonds (2E,4E) in the acyl group. Key Difference: The unsaturated, shorter chain likely enhances solubility and binding flexibility compared to the saturated C22 chain of the target compound.
N-(2-Hydroxyethyl)docosanamide Structure: Lacks the aromatic 4-hydroxyphenyl group, replaced by a terminal hydroxyl on the ethylamine moiety. Hydroxyl group may improve aqueous solubility .
Analogues with Modified Aromatic Substituents
(E)-N-(2-Hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide Structure: Features an additional hydroxyl on the ethyl group and a 4-hydroxyphenyl acrylamide moiety. Bioactivity: Isolated from hemp roots; structural uniqueness suggests possible novel mechanisms of action.
(E)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
- Structure : Methoxy group on the phenyl ring of the acrylamide substituent.
- Key Difference : Methoxy increases lipophilicity, which may improve membrane permeability but reduce solubility. Stability inferred from mass spectral data .
Analogues with Heterocyclic Substituents
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]docosanamide
- Structure : Replaces the 4-hydroxyphenyl group with a 5-hydroxyindole moiety.
- Bioactivity : Indole derivatives often interact with serotonin receptors; this compound may exhibit neuroactive or antioxidant properties .
Functional Comparison Table
Key Research Findings and Implications
- Chain Length and Unsaturation : Shorter, unsaturated analogs (e.g., dodeca-2,4-dienamide) show superior COX-2 inhibition, likely due to better binding pocket accommodation and solubility . The target compound’s C22 chain may confer prolonged half-life but poorer solubility.
- Aromatic Substituents : The 4-hydroxyphenyl group is critical for hydrogen bonding in enzyme inhibition. Modifications (e.g., methoxy or indole) alter target specificity and pharmacokinetics .
- Synthetic Accessibility : Hydroxyphenyl-containing analogs require precise coupling strategies, while indole derivatives may involve more complex synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
